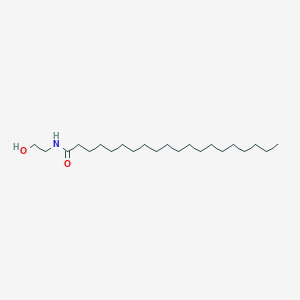

eicosanoyl-EA

Description

Properties

IUPAC Name |

N-(2-hydroxyethyl)icosanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H45NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22(25)23-20-21-24/h24H,2-21H2,1H3,(H,23,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUJVQJHODMISJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCC(=O)NCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H45NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10396406 | |

| Record name | N-(2-hydroxyethyl)icosanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10396406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

355.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94421-69-9 | |

| Record name | N-(2-Hydroxyethyl)eicosanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=94421-69-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(2-hydroxyethyl)icosanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10396406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

N-Icosanoylethanolamine: A Technical Guide to a Novel Endocannabinoid System Modulator

Abstract

N-Icosanoylethanolamine (NAE 20:0), the amide of icosanoic acid and ethanolamine, is a long-chain saturated N-acylethanolamine (NAE) and a constituent of the expanded endocannabinoid system, often termed the endocannabinoidome. While its polyunsaturated analog, anandamide, has been the subject of intense research, N-icosanoylethanolamine remains a relatively understudied lipid mediator. Its discovery and history are intrinsically linked to the broader exploration of NAEs, a class of lipids once dismissed as cellular artifacts. This technical guide provides a comprehensive overview of the discovery, history, and core biochemical principles of N-icosanoylethanolamine, designed for researchers, scientists, and professionals in drug development. We will delve into the historical context of NAEs, the enzymatic pathways governing the lifecycle of N-icosanoylethanolamine, its putative signaling mechanisms, and a detailed methodological framework for its quantification.

Part 1: The Historical Landscape of N-Acylethanolamines: From Cellular Debris to Key Signaling Molecules

For many years, N-acylethanolamines were considered by lipid chemists to be mere biological artifacts arising from tissue damage during extraction procedures.[1] This perspective underwent a paradigm shift in 1993 with the landmark discovery of N-arachidonoylethanolamine, or anandamide, as an endogenous ligand for the cannabinoid receptor CB1.[1] This finding not only unveiled the existence of the endocannabinoid system but also legitimized NAEs as a class of bioactive lipid signaling molecules. It spurred a wave of research that led to the identification of a diverse family of NAEs in various multicellular organisms, each with distinct biological effects.[1]

The history of N-icosanoylethanolamine is embedded within this broader narrative. It was identified not as a singular discovery but through the advent of advanced analytical techniques like mass spectrometry, which enabled comprehensive lipidomic profiling of tissues.[2] These studies revealed a wide array of NAEs with varying acyl chain lengths and degrees of saturation, including long-chain saturated species like N-icosanoylethanolamine.

Part 2: The Lifecycle of N-Icosanoylethanolamine: A Technical Overview

The cellular levels of N-icosanoylethanolamine are tightly regulated by a balance of on-demand biosynthesis and enzymatic degradation. Understanding these pathways is critical for elucidating its physiological role and for the development of therapeutic interventions.

Biosynthesis: The Canonical and Alternative Pathways

The primary route for the synthesis of N-icosanoylethanolamine, like other NAEs, is a two-step enzymatic process.[3][4]

-

N-Acylation of Phosphatidylethanolamine (PE): The process begins with the transfer of an acyl chain from the sn-1 position of a donor phospholipid, such as phosphatidylcholine (PC), to the head group amine of phosphatidylethanolamine (PE). This reaction is catalyzed by a Ca2+-dependent N-acyltransferase (NAT) or Ca2+-independent enzymes like phospholipase A and acyltransferase (PLAAT) enzymes, resulting in the formation of N-acyl-phosphatidylethanolamine (NAPE).[3]

-

Release of NAE from NAPE: The newly formed NAPE serves as a direct precursor, from which N-icosanoylethanolamine is released by the action of an N-acylphosphatidylethanolamine-specific phospholipase D (NAPE-PLD).[5]

While the NAPE-PLD pathway is considered canonical, studies in NAPE-PLD knockout mice have revealed the existence of alternative, NAPE-PLD-independent pathways, ensuring the continued production of NAEs. These alternative routes involve multiple steps and other enzymes, highlighting the robustness of NAE biosynthesis.[6]

Catabolism: Termination of Signaling

The biological activity of N-icosanoylethanolamine is terminated through enzymatic hydrolysis, which breaks the amide bond to yield icosanoic acid and ethanolamine. Two key enzymes are responsible for this process, differing in their subcellular location and optimal pH.

-

Fatty Acid Amide Hydrolase (FAAH): This integral membrane enzyme, located on the endoplasmic reticulum, is a primary regulator of NAE levels.[7] FAAH is a serine hydrolase that efficiently hydrolyzes a range of fatty acid amides.[8]

-

N-Acylethanolamine-hydrolyzing Acid Amidase (NAAA): NAAA is a lysosomal cysteine hydrolase that exhibits a preference for saturated and monounsaturated NAEs, such as palmitoylethanolamide (PEA).[4][9] Given its structural similarity to PEA, N-icosanoylethanolamine is also a putative substrate for NAAA. The acidic pH optimum of NAAA distinguishes it from FAAH.[9]

Putative Signaling Mechanisms

While specific receptors for N-icosanoylethanolamine have not been definitively identified, its signaling activity can be inferred from structurally similar saturated NAEs. Unlike anandamide, saturated NAEs do not typically bind with high affinity to the classical cannabinoid receptors CB1 and CB2.[9] Instead, they are known to interact with other cellular targets:

-

Peroxisome Proliferator-Activated Receptors (PPARs): Saturated and monounsaturated NAEs, such as PEA and oleoylethanolamide (OEA), are endogenous ligands for PPAR-α, a nuclear receptor that functions as a transcription factor regulating lipid metabolism and inflammation.[9][10] It is highly probable that N-icosanoylethanolamine also exerts biological effects through the activation of PPAR-α.[7]

-

G Protein-Coupled Receptors (GPCRs): The endocannabinoidome includes a number of orphan GPCRs, such as GPR55 and GPR119, which are activated by various lipid amides.[6] While direct evidence is lacking, N-icosanoylethanolamine may interact with these or other yet-to-be-identified GPCRs.[11]

Part 3: Methodological Framework for N-Icosanoylethanolamine Research

Quantitative Data Summary

The study of N-icosanoylethanolamine is still in its early stages, and much of its activity is extrapolated from related compounds. The table below summarizes its key properties.

| Property | Value / Description | Source |

| Chemical Formula | C22H45NO2 | Calculated |

| Molar Mass | 355.60 g/mol | Calculated |

| Synonyms | NAE 20:0, N-Arachidoylethanolamine | General Nomenclature |

| Putative Primary Target | Peroxisome Proliferator-Activated Receptor alpha (PPAR-α) | [7][9] |

| Putative Secondary Targets | Orphan G Protein-Coupled Receptors (e.g., GPR55, GPR119) | [6] |

| Biosynthesis Enzymes | N-Acyltransferases (NATs/PLAATs), NAPE-PLD | [3] |

| Degradation Enzymes | Fatty Acid Amide Hydrolase (FAAH), NAAA | [4][7] |

| Expected Biological Role | Anti-inflammatory, Metabolic regulation | Inferred from[9][10] |

Experimental Protocol: Quantification by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of NAEs in biological matrices.

Objective: To extract and quantify N-icosanoylethanolamine from biological tissue (e.g., brain, liver).

Materials:

-

Biological tissue

-

Internal Standard (ISTD): N-icosanoylethanolamine-d4 (or other suitable deuterated NAE)

-

Solvents: Toluene, Methanol, Acetonitrile (LC-MS grade)

-

Formic Acid (LC-MS grade)

-

Homogenizer/Sonicator

-

Centrifuge (refrigerated)

-

Nitrogen evaporator

-

LC-MS/MS system with an electrospray ionization (ESI) source

Methodology:

-

Sample Preparation & Homogenization:

-

Weigh approximately 50 mg of frozen tissue.

-

Add the tissue to a 2 mL tube containing ceramic beads and 1 mL of ice-cold toluene.

-

Spike the sample with a known concentration of the ISTD solution.

-

Homogenize the tissue thoroughly using a bead-based homogenizer or sonicator until no visible tissue clumps remain. Keep samples on ice throughout this process.

-

-

Lipid Extraction:

-

Centrifuge the homogenate at 14,000 x g for 10 minutes at 4°C.

-

Carefully collect the upper organic (toluene) layer into a new tube. This layer contains the lipids, including NAEs.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen.

-

-

Sample Reconstitution:

-

Reconstitute the dried lipid extract in 100 µL of a Methanol/Water (50:50, v/v) solution.

-

Vortex briefly and centrifuge at 10,000 x g for 5 minutes at 4°C to pellet any insoluble debris.

-

Transfer the clear supernatant to an LC autosampler vial for analysis.

-

-

LC-MS/MS Analysis:

-

Chromatography: Use a C18 reverse-phase column. The mobile phases typically consist of (A) Water with 0.1% formic acid and (B) Acetonitrile/Methanol with 0.1% formic acid. A gradient elution is used to separate the NAEs.

-

Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.

-

Detection: Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for N-icosanoylethanolamine and its deuterated internal standard.

-

Example Transition for NAE 20:0: [M+H]+ → m/z 356.3 → 62.1

-

-

-

Quantification:

-

Generate a standard curve using known concentrations of a certified N-icosanoylethanolamine standard.

-

Calculate the concentration in the unknown samples by comparing the peak area ratio of the analyte to the ISTD against the standard curve.

-

Part 4: Conclusion and Future Directions

The discovery and history of N-icosanoylethanolamine are woven into the larger tapestry of endocannabinoid research. While once overlooked, the N-acylethanolamine family is now recognized as a critical component of a complex lipid signaling network. N-icosanoylethanolamine, as a long-chain saturated member, likely plays a role in modulating inflammatory processes and metabolic homeostasis, primarily through non-cannabinoid receptor pathways such as PPAR-α.

Significant gaps in our understanding remain. Future research should focus on:

-

Deorphanizing Receptors: Identifying specific GPCRs or other receptors that bind N-icosanoylethanolamine with high affinity.

-

Elucidating Specific Biological Functions: Moving beyond extrapolation from other NAEs to define the unique physiological and pathological roles of N-icosanoylethanolamine.

-

Developing Selective Pharmacological Tools: Creating specific inhibitors for the biosynthetic and degradative enzymes involved in its lifecycle to better probe its function in vivo.

As lipidomics and analytical technologies continue to advance, the intricate roles of less abundant lipid mediators like N-icosanoylethanolamine will become clearer, potentially unlocking new therapeutic avenues for metabolic and inflammatory diseases.

References

-

N-acyl phosphatidylethanolamine-specific phospholipase D. Wikipedia. [Link]

-

Inan, S., et al. (2020). Recent Progress in N-Acylethanolamine Research: Biological Functions and Metabolism Regulated by Two Distinct N-Acyltransferases: cPLA2ε and PLAAT Enzymes. International Journal of Molecular Sciences. [Link]

-

Kilaru, A., et al. (2011). Lipid Profiling Reveals Tissue-Specific Differences for N-Acylethanolamines and their Precursors in Mice Lacking Fatty Acid Amide Hydrolase. Lipids. [Link]

-

Bandiera, T., Ponzano, S., & Piomelli, D. (2014). Advances in the discovery of N-acylethanolamine acid amidase inhibitors. Pharmacological Research. [Link]

-

Ahn, K., Johnson, D. S., & Cravatt, B. F. (2009). The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH). Current Topics in Medicinal Chemistry. [Link]

-

Endocannabinoid system. Wikipedia. [Link]

-

Tsuboi, K., et al. (2018). Endocannabinoids and related N-acylethanolamines: biological activities and metabolism. Inflammation and Regeneration. [Link]

-

Iannotti, F. A., et al. (2019). N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes. Molecules. [Link]

-

Keereetaweep, J., et al. (2014). N-Acylethanolamines: Lipid Metabolites With Functions in Plant Growth and Development. The Plant Journal. [Link]

-

Melis, M., et al. (2013). Effects of PPAR activation on fatty acid and related ethanolamide biosynthesis in the midbrain. Frontiers in Pharmacology. [Link]

-

Yoda, T., et al. (2012). Endogenous lipid activated G protein-coupled receptors: Emerging structural features from crystallography and molecular dynamics simulations. Biochimica et Biophysica Acta (BBA) - Biomembranes. [Link]

-

Fatty-acid amide hydrolase. Wikipedia. [Link]

-

Kersten, S. (2014). PPAR-α as a Key Nutritional and Environmental Sensor for Metabolic Adaptation. The Journal of Nutrition. [Link]

-

N-acylethanolamine acid amidase. Wikipedia. [Link]

-

McKinney, M. K., & Cravatt, B. F. (2005). Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders. Annual Review of Biochemistry. [Link]

-

G protein-coupled receptor. Wikipedia. [Link]

-

G Protein-Coupled Receptors. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

-

G-protein coupled receptors. Khan Academy. [Link]

Sources

- 1. N-Acylethanolamines: lipid metabolites with functions in plant growth and development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Lipid Profiling Reveals Tissue-Specific Differences for N-Acylethanolamines and their Precursors in Mice Lacking Fatty Acid Amide Hydrolase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Progress in N-Acylethanolamine Research: Biological Functions and Metabolism Regulated by Two Distinct N-Acyltransferases: cPLA2ε and PLAAT Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Profiling plasma N-Acylethanolamine levels and their ratios as a biomarker of obesity and dysmetabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Lipidomic analysis of N-acylphosphatidylethanolamine molecular species in Arabidopsis suggests feedback regulation by N-acylethanolamines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. G Protein-Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. lipidmaps.org [lipidmaps.org]

- 9. Endocannabinoids and related N-acylethanolamines: biological activities and metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 10. PPAR-α as a Key Nutritional and Environmental Sensor for Metabolic Adaptation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Endogenous lipid activated G protein-coupled receptors: Emerging structural features from crystallography and molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]

A Comparative Analysis of Eicosanoyl-EA and Other N-Acylethanolamines: A Technical Guide for Researchers

Abstract

N-acylethanolamines (NAEs) are a class of endogenous lipid mediators that play crucial roles in a myriad of physiological processes, including inflammation, pain, and energy metabolism. While N-arachidonoylethanolamine (anandamide; AEA), N-oleoylethanolamide (OEA), and N-palmitoylethanolamide (PEA) have been extensively studied, N-eicosanoylethanolamine (eicosanoyl-EA) remains a comparatively enigmatic member of this family. This technical guide provides an in-depth comparative analysis of this compound alongside its more characterized counterparts. We will delve into their biosynthesis and degradation, receptor pharmacology, and downstream signaling pathways, offering a comprehensive resource for researchers and drug development professionals. This guide will also provide detailed experimental protocols for the quantification and functional characterization of these bioactive lipids.

Introduction: The N-Acylethanolamine Family

N-acylethanolamines are synthesized from membrane phospholipids, primarily through the action of N-acylphosphatidylethanolamine-specific phospholipase D (NAPE-PLD).[1] Their biological activities are terminated by enzymatic hydrolysis, predominantly by fatty acid amide hydrolase (FAAH).[1][2] The diverse functions of NAEs are dictated by the structure of their acyl chain, which determines their affinity for various receptors.[3]

-

Anandamide (AEA): The first identified endocannabinoid, AEA, is a polyunsaturated NAE that acts as a partial agonist at cannabinoid receptors CB1 and CB2, and also interacts with the transient receptor potential vanilloid 1 (TRPV1) channel.[4][5]

-

Oleoylethanolamide (OEA): A monounsaturated NAE, OEA is a potent agonist of the peroxisome proliferator-activated receptor alpha (PPARα), playing a key role in the regulation of appetite and lipid metabolism.[6][7]

-

Palmitoylethanolamide (PEA): This saturated NAE is well-known for its anti-inflammatory and analgesic properties, which are primarily mediated through the activation of PPARα.[8][9]

-

This compound (Arachidoyl Ethanolamide): A saturated NAE, this compound is structurally distinct due to its 20-carbon acyl chain. Preliminary studies indicate that it lacks affinity for the classical cannabinoid receptors.[10]

Biosynthesis and Degradation: A Shared Pathway with Divergent Fates

The general biosynthetic and degradation pathway for NAEs is a conserved process.

Biosynthesis

The primary pathway for NAE biosynthesis involves two key enzymatic steps:

-

N-Acylation of Phosphatidylethanolamine (PE): An N-acyltransferase (NAT) catalyzes the transfer of a fatty acyl group from a donor phospholipid to the head group of PE, forming N-acyl-phosphatidylethanolamine (NAPE).

-

Hydrolysis of NAPE: NAPE-PLD hydrolyzes NAPE to release the corresponding NAE and phosphatidic acid.[1]

dot

Caption: General Biosynthesis Pathway of N-Acylethanolamines.

Degradation

The primary enzyme responsible for the degradation of most NAEs is Fatty Acid Amide Hydrolase (FAAH), a serine hydrolase that breaks down NAEs into their constituent fatty acid and ethanolamine.[11] However, it has been reported that this compound does not act as a substrate for FAAH, suggesting alternative degradation pathways may be involved for this particular NAE.[10] This resistance to FAAH hydrolysis could imply a longer biological half-life and sustained signaling for this compound compared to FAAH-sensitive NAEs like AEA.

dot

Caption: Degradation Pathways of N-Acylethanolamines.

Receptor Pharmacology: A Divergence in Molecular Targets

The distinct physiological effects of NAEs are a direct consequence of their differential interactions with a range of cellular receptors.

| N-Acylethanolamine | Primary Receptor Target(s) | Other Potential Targets |

| This compound | Largely Unknown | Cannabinoid Receptor-Independent Pathways |

| Anandamide (AEA) | CB1, CB2 (Partial Agonist) | TRPV1 |

| Oleoylethanolamide (OEA) | PPARα (Agonist) | GPR119, TRPV1 |

| Palmitoylethanolamide (PEA) | PPARα (Agonist) | GPR55, GPR119 |

This compound: Current literature indicates that this compound does not bind to murine CB1 receptors.[10] Its affinity for other key NAE receptors such as PPARα, GPR55, and TRPV1 has not been extensively characterized, representing a significant knowledge gap.

Anandamide (AEA): AEA's binding to CB1 and CB2 receptors is well-documented, mediating its psychoactive and immunomodulatory effects.[12]

Oleoylethanolamide (OEA) and Palmitoylethanolamide (PEA): Both OEA and PEA are potent activators of PPARα, a nuclear receptor that regulates genes involved in lipid metabolism and inflammation.[7][8] They have also been shown to interact with other receptors like GPR55, GPR119, and TRPV1, although often with lower affinity or as indirect modulators.[6][9][13] A comparative study has shown that various NAEs can activate PPARα with differing potencies, with OEA being one of the most potent.[7]

Downstream Signaling: Beyond Cannabinoid Receptors

Given the lack of affinity of this compound for classical cannabinoid receptors, its biological effects are likely mediated through alternative signaling pathways. Saturated and monounsaturated NAEs have been shown to induce cannabinoid-receptor-independent signaling, notably through the activation of the extracellular signal-regulated kinase (ERK) pathway.

dot

Caption: Comparative Signaling Pathways of N-Acylethanolamines.

Experimental Protocols

To facilitate further research into the comparative biology of NAEs, we provide the following detailed experimental protocols.

Quantification of N-Acylethanolamines by LC-MS/MS

This protocol outlines a robust method for the simultaneous quantification of this compound, AEA, OEA, and PEA in biological matrices.[2][14][15]

5.1.1. Sample Preparation (Liquid-Liquid Extraction)

-

To 200 µL of biological sample (e.g., plasma, tissue homogenate), add 10 µL of an internal standard mixture containing deuterated analogs of each NAE.

-

Add 1 mL of ice-cold methyl tert-butyl ether (MTBE).

-

Vortex vigorously for 1 minute.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Carefully transfer the upper organic layer to a new tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 85:15 water:acetonitrile with 0.1% formic acid).

5.1.2. LC-MS/MS Analysis

-

LC System: A UHPLC system equipped with a C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A suitable gradient from ~15% B to 95% B over 10 minutes.

-

Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

-

Detection: Multiple Reaction Monitoring (MRM) using specific precursor-to-product ion transitions for each analyte and internal standard.

dot

Caption: LC-MS/MS Quantification Workflow for NAEs.

PPARα Reporter Assay

This cell-based assay is used to determine the ability of NAEs to activate PPARα.[16][17][18]

-

Cell Culture: Plate a suitable reporter cell line (e.g., HepG2 cells stably expressing a PPARα-responsive luciferase reporter gene) in a 96-well plate.

-

Compound Treatment: After 24 hours, treat the cells with varying concentrations of the test NAEs (e.g., this compound, OEA, PEA) and a known PPARα agonist (e.g., GW7647) as a positive control.

-

Incubation: Incubate the cells for 18-24 hours.

-

Lysis and Luciferase Assay: Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions.

-

Data Analysis: Normalize luciferase activity to a control (e.g., vehicle-treated cells) and plot dose-response curves to determine EC50 values.

ERK Phosphorylation Western Blot

This protocol is designed to assess the activation of the ERK signaling pathway by NAEs.[19][20]

-

Cell Culture and Treatment: Culture a suitable cell line (e.g., BV2 microglial cells) and serum-starve for 4-6 hours prior to treatment. Treat cells with NAEs for various time points (e.g., 5, 15, 30 minutes).

-

Cell Lysis: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% BSA in TBST for 1 hour.

-

Incubate with a primary antibody against phosphorylated ERK (p-ERK) overnight at 4°C.

-

Wash and incubate with an HRP-conjugated secondary antibody for 1 hour.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

-

Stripping and Reprobing: Strip the membrane and reprobe with an antibody against total ERK (t-ERK) to ensure equal protein loading.

-

Densitometry: Quantify the band intensities and express the results as the ratio of p-ERK to t-ERK.

Conclusion and Future Directions

This compound represents an understudied component of the N-acylethanolamine family. Its resistance to FAAH-mediated degradation and lack of affinity for classical cannabinoid receptors suggest a unique pharmacological profile that warrants further investigation. Future research should focus on elucidating its primary molecular targets and downstream signaling pathways, as well as its physiological and pathophysiological roles. The experimental protocols provided in this guide offer a robust framework for researchers to systematically compare the biological activities of this compound with other NAEs, ultimately shedding light on the full spectrum of this important class of lipid mediators.

References

- BenchChem. (2025).

- Gomeni, R., et al. (2023). Advances in targeted liquid chromatography-tandem mass spectrometry methods for endocannabinoid and N-acylethanolamine quantification in biological matrices: A systematic review.

- INDIGO Biosciences. (n.d.). Human Peroxisome Proliferator-Activated Receptor Alpha Reporter Assay System. INDIGO Biosciences.

- Alhouayek, M., & Muccioli, G. G. (2014). The endocannabinoid system in inflammatory bowel diseases: from pathophysiology to therapeutic opportunity. Nature reviews.

- INDIGO Biosciences. (n.d.).

- INDIGO Biosciences. (n.d.).

- INDIGO Biosciences. (n.d.). Human Peroxisome Proliferator-Activated Receptor Alpha Reporter Assay System. INDIGO Biosciences.

- Ito, S., et al. (2018). Discovery of peroxisome proliferator–activated receptor α (PPARα) activators with a ligand-screening system using a human PPARα-expressing cell line. Journal of Biological Chemistry, 293(30), 11737-11747.

- Brown, A. J. (2007). Receptors for acylethanolamides—GPR55 and GPR119. British Journal of Pharmacology, 152(5), 567-575.

- Shukla, A. K. (2016). Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors. Methods in cell biology, 132, 225–239.

- LIPID MAPS. (2024). N-eicosanoyl-ethanolamine. LIPID MAPS.

- Meijerink, J., et al. (2022). Fatty Acid-Derived N-acylethanolamines Dietary Supplementation Attenuates Neuroinflammation and Cognitive Impairment in LPS Murine Model. International Journal of Molecular Sciences, 23(18), 10899.

- Wit, M. M., et al. (2021). Anandamide and other N-acylethanolamines: A class of signaling lipids with therapeutic opportunities.

- Artmann, A., et al. (2008). Pitfalls in the sample preparation and analysis of N-acylethanolamines. Journal of lipid research, 49(4), 896–903.

- Alm, A., et al. (2019). The Endocannabinoid System and PPARs: Focus on Their Signalling Crosstalk, Action and Transcriptional Regulation. International Journal of Molecular Sciences, 20(19), 4875.

- Guss, J. D., et al. (2021). Growth effects of N-acylethanolamines on gut bacteria reflect altered bacterial abundances in Inflammatory Bowel Disease.

- D'Andrea, G., et al. (2021). Antioxidant and Anti-Inflammatory Activity of N-acylethanolamines of Omega-3 Polyunsaturated Fatty Acids in Vitro. Antioxidants, 10(11), 1735.

- Chawla, A., et al. (2002). Novel eicosanoid activators of PPAR gamma formed by RAW 264.7 macrophage cultures. Advances in experimental medicine and biology, 507, 343–349.

- Gerts, J. W., et al. (2015). Quantitative profiling of endocannabinoids and related N-acylethanolamines in human CSF using nano LC-MS/MS. Journal of lipid research, 56(1), 193–204.

- Gouveia-Figueira, S., & Nording, M. L. (2020). Recent Progress in N-Acylethanolamine Research: Biological Functions and Metabolism Regulated by Two Distinct N-Acyltransferases: cPLA2ε and PLAAT Enzymes. International journal of molecular sciences, 21(18), 6667.

- Zimov, S. A., & Mackie, K. (2017). TRPV1 and Endocannabinoids: Emerging Molecular Signals that Modulate Mammalian Vision. International journal of molecular sciences, 18(3), 579.

- Wagner, K., et al. (2020). Anti-inflammatory dopamine-and serotonin-based endocannabinoid epoxides reciprocally regulate cannabinoid receptors and the TRPV1 channel. bioRxiv.

- Melis, M., et al. (2013). Effects of PPAR activation on fatty acid and related ethanolamide biosynthesis in the midbrain. Frontiers in pharmacology, 4, 153.

- Kliewer, S. A., et al. (1995). Differential activation of peroxisome proliferator-activated receptors by eicosanoids. The Journal of biological chemistry, 270(41), 23975–23978.

- Im, D. S. (2021). Fatty Acid Ethanolamides and Receptors. Encyclopedia.pub.

- Yang, F., et al. (2018). Endocannabinoid activation of the TRPV1 ion channel is distinct from activation by capsaicin. Journal of Biological Chemistry, 293(38), 14764-14773.

- Nesterov, A., et al. (2020). TRPV1: Structure, Endogenous Agonists, and Mechanisms. International journal of molecular sciences, 21(10), 3421.

- Biringer, R. G. (2021). Endocannabinoid signaling pathways: beyond CB1R and CB2R. Drugs in context, 10, 2021-3-1.

- An, D., et al. (2021). GPR55 Receptor Activation by the N-Acyl Dopamine Family Lipids Induces Apoptosis in Cancer Cells via the Nitric Oxide Synthase (nNOS) Over-Stimulation. International Journal of Molecular Sciences, 22(16), 8825.

- Felder, C. C., et al. (1993). Anandamide, an endogenous cannabimimetic eicosanoid, binds to the cloned human cannabinoid receptor and stimulates receptor-mediated signal transduction. Proceedings of the National Academy of Sciences, 90(16), 7656-7660.

- Kozak, K. R., et al. (2002). A physiological role for endocannabinoid-derived products of cyclooxygenase-2-mediated oxidative metabolism. The Journal of biological chemistry, 277(47), 44877–44885.

- Reggio, P. H. (2010). Endocannabinoid Binding to the Cannabinoid Receptors: What Is Known and What Remains Unknown. Current medicinal chemistry, 17(14), 1468–1486.

- Mahmood, T., & Yang, P. C. (2012). Western blot: technique, theory, and trouble shooting. North American journal of medical sciences, 4(9), 429.

- Kim, M. J., et al. (2018). Activation-induced substrate engagement in ERK signaling. eLife, 7, e34969.

- Sharir, H., & Abood, M. E. (2010). Pharmacological Characterization of GPR55, A Putative Cannabinoid Receptor. Pharmacology & therapeutics, 126(3), 301–313.

- Ross, R. A. (2007). Receptors for acylethanolamides—GPR55 and GPR119. British journal of pharmacology, 152(5), 567–575.

- Snider, N. T., et al. (2010). Oxidation of the Endogenous Cannabinoid Arachidonoyl Ethanolamide by the Cytochrome P450 Monooxygenases: Physiological and Pharmacological Implications. Pharmacological reviews, 62(1), 136–154.

- De Petrocellis, L., et al. (2004). Palmitoylethanolamide inhibits the expression of fatty acid amide hydrolase and enhances the anti-proliferative effect of anandamide in human breast cancer cells. British journal of pharmacology, 141(2), 253–262.

- Im, D. S. (2021). GPR119 and GPR55 as Receptors for Fatty Acid Ethanolamides, Oleoylethanolamide and Palmitoylethanolamide. International Journal of Molecular Sciences, 22(21), 11840.

- Raboune, S., et al. (2014). Activation of TRPV1 by Capsaicin or Heat Drives Changes in 2-Acyl Glycerols and N-Acyl Ethanolamines in a Time, Dose, and Temperature Dependent Manner. Frontiers in physiology, 5, 439.

- Zhang, L., et al. (2022). Development of a novel cell-based, In-Cell Western/ERK assay system for the high-throughput screening of agonists acting on the delta-opioid receptor. Frontiers in pharmacology, 13, 981180.

- Asensio, M. A., et al. (2013). Quantification of ERK Kinase Activity in Biological Samples Using Differential Sensing. ACS chemical biology, 8(7), 1437–1442.

- Iannotti, F. A., et al. (2021). FAAH Modulators from Natural Sources: A Collection of New Potential Drugs. Molecules, 26(8), 2154.

- Sayd, A., et al. (2015). Neuroprotective Properties of Peroxisome Proliferator-Activated Receptor Alpha (PPARα) and its Lipid Ligands. Neuroscience, 301, 237-252.

- Ahn, K., et al. (2009). Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain. Chemistry & biology, 16(4), 411–420.

- Chen, Y., et al. (2012). Anti-Inflammatory Effects by Pharmacological Inhibition or Knockdown of Fatty Acid Amide Hydrolase in BV2 Microglial Cells. Journal of neuroimmune pharmacology : the official journal of the PsychoNeuroImmunology Research Society, 7(3), 576–586.

- Lowin, T., & Straub, R. H. (2022). The Role of Endocannabinoids in Physiological Processes and Disease Pathology: A Comprehensive Review. Biomedicines, 10(4), 861.

- Ahn, K., et al. (2008). Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders. Expert opinion on drug discovery, 3(5), 537–551.

- Snider, N. T., et al. (2010). Oxidation of the endogenous cannabinoid arachidonoyl ethanolamide by the cytochrome P450 monooxygenases: physiological and pharmacological implications. Pharmacological reviews, 62(1), 136–154.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Advances in targeted liquid chromatography‐tandem mass spectrometry methods for endocannabinoid and N‐acylethanolamine quantification in biological matrices: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Anandamide, an endogenous cannabimimetic eicosanoid, binds to the cloned human cannabinoid receptor and stimulates receptor-mediated signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. encyclopedia.pub [encyclopedia.pub]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. LIPID MAPS [lipidmaps.org]

- 11. Anti-Inflammatory Effects by Pharmacological Inhibition or Knockdown of Fatty Acid Amide Hydrolase in BV2 Microglial Cells [mdpi.com]

- 12. Endocannabinoid Binding to the Cannabinoid Receptors: What Is Known and What Remains Unknown - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Receptors for acylethanolamides—GPR55 and GPR119 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Pitfalls in the sample preparation and analysis of N-acylethanolamines - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Quantitative profiling of endocannabinoids and related N-acylethanolamines in human CSF using nano LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 16. korambiotech.com [korambiotech.com]

- 17. indigobiosciences.com [indigobiosciences.com]

- 18. Discovery of peroxisome proliferator–activated receptor α (PPARα) activators with a ligand-screening system using a human PPARα-expressing cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

Eicosanoyl-Ethanolamide: An In-Depth Technical Guide on a Lesser-Known N-Acylethanolamine

To the Valued Members of the Research, Scientific, and Drug Development Communities,

As a Senior Application Scientist, it is my responsibility to provide you with comprehensive and actionable technical guidance. In this context, I must address the current state of knowledge regarding eicosanoyl-ethanolamide (NAE 20:0) .

Following an extensive review of the available scientific literature, it has become evident that specific biological data and dedicated research on eicosanoyl-ethanolamide are exceptionally limited at this time. While the broader class of N-acylethanolamines (NAEs)—including well-studied members like anandamide (AEA), palmitoylethanolamide (PEA), and oleoylethanolamide (OEA)—has been the subject of intensive investigation, eicosanoyl-ethanolamide remains a largely unexplored molecule.

The information presented in this guide is therefore structured to provide a foundational understanding of NAEs as a class, which will be essential for any future investigation into the specific functions of eicosanoyl-ethanolamide. We will extrapolate from the known principles of NAE biology to build a framework for its potential roles and outline the experimental approaches necessary to elucidate its specific functions.

Part 1: The N-Acylethanolamine Family: A Framework for Understanding Eicosanoyl-Ethanolamide

N-acylethanolamines are a class of endogenous lipid mediators derived from fatty acids.[1] They are synthesized on-demand from membrane phospholipids and are involved in a wide array of physiological processes.[2][3] Key members of this family have established roles in neurotransmission, inflammation, appetite regulation, and pain perception.[4][5]

General Biosynthesis and Degradation of NAEs

The metabolic pathways for NAEs are well-characterized and provide a roadmap for studying eicosanoyl-ethanolamide.

Biosynthesis: The primary biosynthetic route involves a two-step enzymatic process:

-

N-acylation of phosphatidylethanolamine (PE): An N-acyltransferase (NAT) enzyme transfers a fatty acyl group from a donor phospholipid to the head group of PE, forming N-acyl-phosphatidylethanolamine (NAPE).[3]

-

Hydrolysis of NAPE: A specific phospholipase D (NAPE-PLD) hydrolyzes NAPE to release the corresponding NAE.[3]

It is plausible that eicosanoyl-ethanolamide is synthesized via this pathway, utilizing eicosanoyl-coenzyme A as the acyl donor.

Degradation: The primary catabolic enzyme for most NAEs is the fatty acid amide hydrolase (FAAH), a serine hydrolase that breaks down NAEs into their constituent fatty acid and ethanolamine.[6][7] It is highly probable that eicosanoyl-ethanolamide is also a substrate for FAAH.

dot

Caption: General metabolic pathway of N-acylethanolamines.

Potential Biological Targets

Based on the known pharmacology of other saturated NAEs like palmitoylethanolamide (PEA), the primary targets for eicosanoyl-ethanolamide are likely to be nuclear receptors rather than cannabinoid receptors.

-

Peroxisome Proliferator-Activated Receptor Alpha (PPARα): Saturated and monounsaturated NAEs are known to be endogenous ligands for PPARα.[8][9] Activation of PPARα is associated with anti-inflammatory effects.[8] It is a strong possibility that eicosanoyl-ethanolamide also acts as a PPARα agonist.

-

Cannabinoid Receptors (CB1 and CB2): While the endocannabinoid anandamide (an NAE with a polyunsaturated acyl chain) is a well-known agonist at CB1 and CB2 receptors, saturated NAEs like PEA have very low affinity for these receptors.[10][11] It is therefore unlikely that eicosanoyl-ethanolamide is a potent cannabinoid receptor agonist.

Part 2: Proposed Experimental Workflows for Characterizing Eicosanoyl-Ethanolamide

To address the knowledge gap surrounding eicosanoyl-ethanolamide, a systematic experimental approach is required. The following protocols are based on established methodologies for the study of NAEs.

Chemical Synthesis of Eicosanoyl-Ethanolamide

A reliable supply of pure eicosanoyl-ethanolamide is a prerequisite for biological testing. A common method for the synthesis of saturated NAEs is the amidation of the corresponding fatty acid with ethanolamine.

Protocol: Synthesis of Eicosanoyl-Ethanolamide

-

Reaction Setup: In a round-bottom flask, dissolve eicosanoic acid in a suitable organic solvent (e.g., toluene).

-

Activation: Add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to activate the carboxylic acid.

-

Amidation: Slowly add an equimolar amount of ethanolamine to the reaction mixture.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Workup: Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct. Wash the filtrate with dilute acid and brine, then dry over anhydrous sodium sulfate.

-

Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane.

-

Characterization: Confirm the structure and purity of the synthesized eicosanoyl-ethanolamide using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).

dot

Caption: Workflow for the synthesis of eicosanoyl-ethanolamide.

Quantification in Biological Samples

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of NAEs in biological matrices.[12][13]

Protocol: LC-MS/MS Quantification of Eicosanoyl-Ethanolamide

-

Sample Preparation:

-

Homogenize tissue samples in an organic solvent mixture (e.g., chloroform/methanol) containing a suitable internal standard (e.g., deuterated eicosanoyl-ethanolamide).

-

Perform a liquid-liquid extraction to isolate the lipid fraction.

-

Further purify the lipid extract using solid-phase extraction (SPE) to remove interfering substances.

-

-

LC Separation:

-

Reconstitute the dried extract in the mobile phase.

-

Inject the sample onto a reverse-phase C18 column.

-

Use a gradient elution with a mobile phase consisting of water and acetonitrile/methanol containing a small amount of formic acid or ammonium acetate to improve ionization.[12]

-

-

MS/MS Detection:

-

Utilize an electrospray ionization (ESI) source in positive ion mode.

-

Monitor the specific precursor-to-product ion transition for eicosanoyl-ethanolamide in multiple reaction monitoring (MRM) mode. The transition would likely be from the protonated molecule [M+H]+ to the ethanolamine fragment (m/z 62).[13]

-

Quantify the analyte by comparing its peak area to that of the internal standard.

-

Biological Activity Assays

Receptor Binding and Activation Assays:

-

PPARα Activation: A luciferase reporter gene assay in cells transiently transfected with a PPARα expression vector and a PPAR response element (PPRE)-driven luciferase reporter can be used to determine the agonistic activity of eicosanoyl-ethanolamide.

-

Cannabinoid Receptor Binding: Competitive radioligand binding assays using membranes from cells expressing CB1 or CB2 receptors and a high-affinity radiolabeled cannabinoid ligand (e.g., [3H]CP55,940) can determine the binding affinity of eicosanoyl-ethanolamide.[11][14]

Cell-Based Functional Assays:

-

Anti-inflammatory Activity: The ability of eicosanoyl-ethanolamide to inhibit the production of pro-inflammatory mediators (e.g., nitric oxide, TNF-α, IL-6) in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells) can be assessed using colorimetric assays (Griess assay for nitric oxide) and enzyme-linked immunosorbent assays (ELISAs).[15][16]

-

Neuroprotective Effects: The potential of eicosanoyl-ethanolamide to protect neuronal cells (e.g., SH-SY5Y or primary neurons) from oxidative stress- or excitotoxicity-induced cell death can be evaluated using cell viability assays (e.g., MTT or LDH release assays).[17]

Part 3: Concluding Remarks and Future Directions

Eicosanoyl-ethanolamide represents a frontier in the study of the endocannabinoid system and related lipid mediators. While direct evidence of its biological functions is currently lacking, its structural similarity to other bioactive NAEs provides a strong rationale for its investigation.

The immediate priorities for the research community should be:

-

Systematic Synthesis and Characterization: To make pure eicosanoyl-ethanolamide readily available for biological studies.

-

In Vitro Profiling: To determine its receptor binding affinities and functional activities at key targets such as PPARs and cannabinoid receptors.

-

Cellular and In Vivo Studies: To investigate its potential anti-inflammatory, neuroprotective, and other physiological effects.

-

Endogenous Quantification: To measure its levels in various tissues and biological fluids under normal and pathological conditions to understand its potential physiological relevance.

This guide has provided a framework based on established knowledge of the NAE family to direct these future research endeavors. The elucidation of the specific biological functions of eicosanoyl-ethanolamide holds the potential to uncover novel signaling pathways and therapeutic targets.

References

- Buczynski, M. W., & Dennis, E. A. (2010). High-Throughput Lipidomic Analysis of Fatty Acid Derived Eicosanoids and N-Acylethanolamines. Journal of visualized experiments : JoVE, (46), 2491.

- Schmid, H. H., Schmid, P. C., & Natarajan, V. (1990). N-acylated glycerophospholipids and their derivatives. Progress in lipid research, 29(1), 1–43.

- Wikipedia contributors. (2023). N-Acylethanolamine. In Wikipedia, The Free Encyclopedia.

- Piscitelli, F., & Di Marzo, V. (2012). Optimized synthesis and characterization of N-acylethanolamines and O-acylethanolamines, important family of lipid-signalling molecules. Bioorganic & medicinal chemistry, 20(20), 6133–6140.

- Patel, S., & Hillard, C. J. (2001). Characterization and Manipulation of the Acyl Chain Selectivity of Fatty Acid Amide Hydrolase. Journal of Biological Chemistry, 276(35), 32903–32912.

- Uyama, T., Morishita, J., & Ueda, N. (2022). Recent Progress in N-Acylethanolamine Research: Biological Functions and Metabolism Regulated by Two Distinct N-Acyltransferases: cPLA2ε and PLAAT Enzymes. International Journal of Molecular Sciences, 23(19), 11823.

- Felder, C. C., Joyce, K. E., Briley, E. M., Mansouri, J., Mackie, K., Blond, O., ... & Axelrod, J. (1995). Anandamide, an endogenous cannabimimetic eicosanoid, binds to the cloned human cannabinoid receptor and stimulates receptor-mediated signal transduction. Proceedings of the National Academy of Sciences, 92(16), 7656–7660.

- Di Marzo, V., & De Petrocellis, L. (2012). Protective Role of Eicosapentaenoic and Docosahexaenoic and Their N-Ethanolamide Derivatives in Olfactory Glial Cells Affected by Lipopolysaccharide-Induced Neuroinflammation. International Journal of Molecular Sciences, 23(19), 11823.

- Makriyannis, A., & Deng, H. (2000). Endocannabinoid Binding to the Cannabinoid Receptors: What Is Known and What Remains Unknown. Current medicinal chemistry, 7(3), 257–272.

- Glass, M., & Northup, J. K. (1999). Meta-analysis of cannabinoid ligand binding affinity and receptor distribution: interspecies differences. British journal of pharmacology, 126(6), 1391–1401.

- Khanolkar, A. D., Abadji, V., Lin, S., Hill, W. A., Taha, G., Abouzid, K., ... & Makriyannis, A. (1996). Novel analogues of arachidonylethanolamide (anandamide): affinities for the CB1 and CB2 cannabinoid receptors and metabolic stability. Journal of medicinal chemistry, 39(22), 4515–4519.

- Ahn, K., Johnson, D. S., & Cravatt, B. F. (2009). Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders. Expert opinion on drug discovery, 4(7), 763–784.

- Ross, R. A., Gibson, T. M., & Stevenson, L. A. (2002). The anti-inflammatory compound palmitoylethanolamide inhibits prostaglandin and hydroxyeicosatetraenoic acid production by a macrophage cell line. British journal of pharmacology, 135(4), 844–852.

- Balvers, K., Verhoeckx, K. C., Bijlsma, S., Rubingh, C. M., Meijerink, J., Wortelboer, H. M., & Witkamp, R. F. (2012). Endogenous ethanolamide analysis in human plasma using HPLC tandem MS with electrospray ionization. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 893-894, 1–7.

- Kim, J., & Subbaiah, P. V. (2014). N-Acylethanolamines: synthesis and influence of dietary of dietary fatty acids. FASEB Journal, 28(1_supplement), 643-5.

- Ross, R. A. (2003). The anti-inflammatory compound palmitoylethanolamide inhibits prostaglandin and hydroxyeicosatetraenoic acid production by a macrophage cell line. British Journal of Pharmacology, 140(3), 499–508.

- Wei, B. Q., Mikkelsen, T. S., McKinney, M. K., Lander, E. S., & Cravatt, B. F. (2006). A second fatty acid amide hydrolase with variable distribution among placental mammals. The Journal of biological chemistry, 281(48), 36569–36578.

- Abcam. (n.d.). FAAH.

- Lo Verme, J., Fu, J., Astarita, G., La Rana, G., Russo, R., Calignano, A., & Piomelli, D. (2005). The nuclear receptor peroxisome proliferator-activated receptor-alpha mediates the anti-inflammatory actions of palmitoylethanolamide. Molecular pharmacology, 67(1), 15–19.

- Almogi-Hazan, O., & Reuveny, E. (2021). Neuroprotective and Immunomodulatory Action of the Endocannabinoid System under Neuroinflammation. International Journal of Molecular Sciences, 22(16), 8758.

- Petrosino, S., & Di Marzo, V. (2017).

- Paterniti, I., Impellizzeri, D., Di Paola, R., Siracusa, R., Cordaro, M., & Cuzzocrea, S. (2014). Roles of fatty acid ethanolamides (FAE) in traumatic and ischemic brain injury. Pharmacological research, 86, 11–18.

- Ross, R. A., & Fowler, C. J. (2017). The anti-inflammatory compound palmitoylethanolamide inhibits prostaglandin and hydroxyeicosatetraenoic acid production by a macrophage cell line. Pharmacology research & perspectives, 5(2), e00300.

- Wang, Y., & Dennis, E. A. (2013). Lipidomic Analysis of Endocannabinoid Signaling: Targeted Metabolite Identification and Quantification. Journal of lipid research, 54(5), 1347–1358.

- Clayton, P., Hill, M., Bogetto, N., Di Tomaso, E., & Di Marzo, V. (2021). Palmitoylethanolamide: A Natural Compound for Health Management. International journal of molecular sciences, 22(10), 5305.

- Rochester, C. H., & Jones, P. (2021). Experimental and Pre-Analytical Considerations of Endocannabinoid Quantification in Human Biofluids Prior to Mass Spectrometric Analysis. Metabolites, 11(11), 748.

- Abadji, V., Lin, S., Taha, G., Griffin, G., Stevenson, L. A., Pertwee, R. G., & Makriyannis, A. (1998). Structural Requirements for Arachidonylethanolamide Interaction With CB1 and CB2 Cannabinoid Receptors: Pharmacology of the Carbonyl and Ethanolamide Groups.

- D'Antongiovanni, V., Pisani, A., Meringolo, M., & Nistico, R. (2009). The neuroprotective properties of palmitoylethanolamine against oxidative stress in a neuronal cell line. Journal of neurochemistry, 111(6), 1469–1478.

- Li, Y., Liu, Y., Zhang, X., Li, X., Wang, Y., & Zhang, Y. (2024). Neuroprotective and anti-inflammatory effects of eicosane on glutamate and NMDA-induced retinal ganglion cell injury. Experimental eye research, 241, 109819.

- LIPID MAPS Structure Database. (n.d.). Docosanoyl ethanolamide.

- Di Marzo, V. (2018). Endocannabinoids, Related Compounds and Their Metabolic Routes. Molecules (Basel, Switzerland), 23(8), 1968.

- Wang, Y., & Dennis, E. A. (2013). Commercially available internal standards for analysis by mass spectrometry.

- Deutsch, D. G., & Chin, S. A. (1993). The fatty acid amide hydrolase (FAAH). Biochemical pharmacology, 46(5), 791–796.

- Piomelli, D., & Sasso, O. (2015). Macrophage-derived lipid agonists of PPAR-α as intrinsic controllers of inflammation. Expert opinion on therapeutic targets, 19(11), 1471–1481.

- Snider, N. T., Hollenberg, P. F., & Guengerich, F. P. (2010). Oxidation of the Endogenous Cannabinoid Arachidonoyl Ethanolamide by the Cytochrome P450 Monooxygenases: Physiological and Pharmacological Implications. Pharmacological reviews, 62(1), 13–33.

- Ueda, N., Tsuboi, K., & Uyama, T. (2018). Endocannabinoids and related N-acylethanolamines: biological activities and metabolism.

- Valdecañas, M. P., de la Torre, R., & Valverde, O. (2014). Analysis of ECs and related compounds in plasma: artifactual isomerization and ex vivo enzymatic generation of 2-MGs[S]. Journal of lipid research, 55(5), 966–976.

- Biavatti, M. W. (2009). The potential of natural products for targeting PPARα. Current topics in medicinal chemistry, 9(1), 1–22.

- Melis, M., & Pistis, M. (2012). Effects of PPAR activation on fatty acid and related ethanolamide biosynthesis in the midbrain.

- Jhaveri, M. D., Richardson, D., Chapman, V., & Kendall, D. A. (2008). Inhibition of fatty acid amide hydrolase produces PPAR-α-mediated analgesia in a rat model of inflammatory pain. British journal of pharmacology, 155(6), 874–882.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Pathways and mechanisms of N-acylethanolamine biosynthesis: can anandamide be generated selectively? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Recent Progress in N-Acylethanolamine Research: Biological Functions and Metabolism Regulated by Two Distinct N-Acyltransferases: cPLA2ε and PLAAT Enzymes | MDPI [mdpi.com]

- 4. Roles of fatty acid ethanolamides (FAE) in traumatic and ischemic brain injury [pubmed.ncbi.nlm.nih.gov]

- 5. Endocannabinoids and related N-acylethanolamines: biological activities and metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 7. FAAH | Abcam [abcam.com]

- 8. The nuclear receptor peroxisome proliferator-activated receptor-alpha mediates the anti-inflammatory actions of palmitoylethanolamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Macrophage-derived lipid agonists of PPAR-α as intrinsic controllers of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Anandamide, an endogenous cannabimimetic eicosanoid, binds to the cloned human cannabinoid receptor and stimulates receptor-mediated signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Novel analogues of arachidonylethanolamide (anandamide): affinities for the CB1 and CB2 cannabinoid receptors and metabolic stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. High-Throughput Lipidomic Analysis of Fatty Acid Derived Eicosanoids and N-Acylethanolamines - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Endogenous ethanolamide analysis in human plasma using HPLC tandem MS with electrospray ionization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Meta-analysis of cannabinoid ligand binding affinity and receptor distribution: interspecies differences - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The anti-inflammatory compound palmitoylethanolamide inhibits prostaglandin and hydroxyeicosatetraenoic acid production by a macrophage cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. The anti‐inflammatory compound palmitoylethanolamide inhibits prostaglandin and hydroxyeicosatetraenoic acid production by a macrophage cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 17. The neuroprotective properties of palmitoylethanolamine against oxidative stress in a neuronal cell line - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Hypothesized Mechanisms of Action of Eicosanoyl-Ethanolamide (EA)

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Eicosanoyl-ethanolamide (eicosanoyl-EA) is a long-chain N-acylethanolamine (NAE) that has garnered increasing interest within the scientific community for its potential therapeutic applications. As a member of the endocannabinoidome, a complex signaling network of lipid mediators, receptors, and enzymes, this compound is postulated to exert its biological effects through a multi-target mechanism of action. This in-depth technical guide synthesizes the current understanding of the hypothesized signaling pathways of this compound, drawing parallels from the well-characterized pharmacology of structurally related NAEs. We will delve into its potential interactions with cannabinoid receptors, peroxisome proliferator-activated receptors (PPARs), and transient receptor potential (TRP) channels. Furthermore, this guide will provide a comprehensive overview of the key experimental protocols necessary to elucidate the precise molecular mechanisms of this intriguing lipid mediator, empowering researchers to further investigate its therapeutic potential.

Introduction: The Endocannabinoidome and N-Acylethanolamines

The endocannabinoid system, traditionally comprising the cannabinoid receptors CB1 and CB2, their endogenous ligands (endocannabinoids) such as anandamide (AEA), and the enzymes responsible for their synthesis and degradation, has expanded into the concept of the "endocannabinoidome." This broader view encompasses a host of other lipid signaling molecules, their receptors, and metabolic enzymes that work in concert to regulate a vast array of physiological processes.[1]

N-acylethanolamines (NAEs) are a prominent class of lipid mediators within the endocannabinoidome.[2] These molecules consist of a fatty acid linked to an ethanolamine moiety via an amide bond. The length and degree of saturation of the fatty acid chain confer distinct pharmacological properties to each NAE. While AEA (N-arachidonoyl-ethanolamide) is the most extensively studied NAE, other members, including the saturated NAEs like palmitoylethanolamide (PEA) and the monounsaturated oleoylethanolamide (OEA), have emerged as important signaling molecules in their own right.[3][4]

This compound, the N-ethanolamide of the 20-carbon saturated fatty acid, eicosanoic acid, is a less-studied member of this family. However, based on the established pharmacology of its structural analogs, several compelling hypotheses regarding its mechanism of action have been formulated.

Hypothesized Mechanisms of Action of this compound

The primary hypothesized mechanisms of action for this compound revolve around its potential interaction with key receptor systems and metabolic enzymes that are known to be modulated by other long-chain NAEs.

Interaction with Cannabinoid Receptors (CB1 and CB2)

The cannabinoid receptors, CB1 and CB2, are G-protein coupled receptors (GPCRs) that represent the primary targets of Δ⁹-tetrahydrocannabinol (THC), the psychoactive component of cannabis.[5] Endogenous NAEs, such as AEA, are known to bind to and activate these receptors, albeit with varying affinities and efficacies.[3]

-

CB1 Receptors: Predominantly expressed in the central nervous system, CB1 receptors are implicated in the regulation of neurotransmission, appetite, pain perception, and memory.[5]

-

CB2 Receptors: Primarily found in immune cells and peripheral tissues, CB2 receptors are involved in modulating inflammatory responses and immune function.[3]

Given the structural similarity of this compound to AEA, it is plausible that it may also interact with cannabinoid receptors. However, the long, saturated acyl chain of this compound suggests that its affinity and efficacy at these receptors may differ significantly from that of the polyunsaturated AEA. It is hypothesized that this compound may act as a partial agonist or even an antagonist at CB1 and/or CB2 receptors.

Experimental Workflow for Assessing Cannabinoid Receptor Interaction:

Caption: Hypothesized signaling pathway of this compound through PPARα activation.

Modulation of Transient Receptor Potential (TRP) Channels

TRP channels are a diverse family of ion channels that are involved in the sensation of temperature, pain, and taste. The TRPV1 channel, also known as the capsaicin receptor, is a well-known target for AEA. [5]Activation of TRPV1 by AEA contributes to its complex pharmacology, including its role in pain modulation. Other NAEs, such as PEA, have also been shown to modulate TRPV1 activity, often through an indirect mechanism. [6][7]It is therefore plausible that this compound could also modulate the activity of TRPV1 or other TRP channels, thereby influencing sensory perception and inflammation.

Metabolism of this compound: Synthesis and Degradation

The biological activity of NAEs is tightly regulated by their synthesis and degradation. Understanding the metabolic fate of this compound is crucial for elucidating its overall pharmacological profile.

Biosynthesis

The primary route for NAE biosynthesis involves the N-acylation of phosphatidylethanolamine (PE) to form N-acyl-phosphatidylethanolamine (NAPE), which is then hydrolyzed to the corresponding NAE. [2]The enzyme responsible for the first step is an N-acyltransferase. It is hypothesized that a specific N-acyltransferase utilizes eicosanoyl-CoA as a substrate to generate N-eicosanoyl-phosphatidylethanolamine.

Degradation

The primary enzyme responsible for the degradation of AEA and other NAEs is fatty acid amide hydrolase (FAAH). [8]Another enzyme, N-acylethanolamine-hydrolyzing acid amidase (NAAA), also contributes to NAE degradation, with a preference for saturated NAEs like PEA. [9]It is highly probable that this compound is a substrate for either FAAH or NAAA, or both. The rate of its degradation by these enzymes will significantly impact its bioavailability and duration of action.

Furthermore, cyclooxygenase-2 (COX-2) and cytochrome P450 enzymes are known to metabolize AEA into other bioactive molecules. [7][10]this compound may also be a substrate for these enzymes, leading to the formation of novel signaling lipids.

Metabolic Pathways of this compound:

Caption: Hypothesized biosynthetic and degradative pathways of this compound.

Key Experimental Methodologies

To rigorously test the hypotheses surrounding the mechanism of action of this compound, a suite of well-established experimental protocols should be employed.

Receptor-Ligand Binding Assays

Objective: To determine the binding affinity (Ki) of this compound for cannabinoid receptors.

Protocol: Radioligand Competition Binding Assay [11]

-

Membrane Preparation: Prepare cell membranes from cells heterologously expressing human CB1 or CB2 receptors.

-

Incubation: Incubate the membranes with a fixed concentration of a high-affinity radioligand (e.g., [³H]CP55,940) and increasing concentrations of unlabeled this compound.

-

Separation: Separate the receptor-bound radioligand from the unbound radioligand by rapid filtration through glass fiber filters.

-

Quantification: Quantify the radioactivity retained on the filters using liquid scintillation counting.

-

Data Analysis: Plot the percentage of specific binding against the concentration of this compound and fit the data to a one-site competition model to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.

Functional Assays for G-Protein Coupled Receptors

Objective: To determine the functional activity (EC50 and Emax) of this compound at cannabinoid receptors.

Protocol: [³⁵S]GTPγS Binding Assay [8][10]

-

Membrane Preparation: Prepare cell membranes as described for the binding assay.

-

Incubation: Incubate the membranes with a sub-saturating concentration of [³⁵S]GTPγS in the presence of increasing concentrations of this compound.

-

Separation: Separate the G-protein-bound [³⁵S]GTPγS from the unbound nucleotide by filtration.

-

Quantification: Quantify the radioactivity on the filters.

-

Data Analysis: Plot the amount of [³⁵S]GTPγS bound against the concentration of this compound to determine the EC50 and Emax values.

Protocol: cAMP Accumulation Assay [12][6]

-

Cell Culture: Culture cells expressing the receptor of interest.

-

Stimulation: Pre-treat the cells with a phosphodiesterase inhibitor and then stimulate with forskolin (to activate adenylyl cyclase) in the presence of varying concentrations of this compound.

-

Lysis: Lyse the cells to release intracellular cAMP.

-

Quantification: Measure the cAMP levels using a competitive immunoassay (e.g., HTRF, AlphaScreen, or ELISA).

-

Data Analysis: Plot the cAMP levels against the concentration of this compound to determine its effect on adenylyl cyclase activity.

Nuclear Receptor Activation Assays

Objective: To determine if this compound can activate PPARα.

Protocol: PPARα Reporter Gene Assay [9]

-

Cell Transfection: Co-transfect cells (e.g., HEK293T or HepG2) with a PPARα expression vector and a reporter plasmid containing a PPAR-responsive element (PPRE) linked to a luciferase reporter gene.

-

Treatment: Treat the transfected cells with varying concentrations of this compound.

-

Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer.

-

Data Analysis: Plot the luciferase activity against the concentration of this compound to determine the EC50 for PPARα activation.

Ion Channel Modulation Assays

Objective: To investigate the effect of this compound on TRPV1 channel activity.

Protocol: Calcium Imaging Assay [7][13]

-

Cell Culture and Loading: Culture cells expressing TRPV1 (e.g., HEK293-hTRPV1) and load them with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).

-

Stimulation: Perfuse the cells with a buffer containing varying concentrations of this compound, followed by a known TRPV1 agonist (e.g., capsaicin).

-

Image Acquisition: Monitor the changes in intracellular calcium concentration by measuring the fluorescence intensity using a fluorescence microscope.

-

Data Analysis: Quantify the changes in fluorescence to determine the effect of this compound on basal and agonist-stimulated calcium influx.

Enzyme Activity Assays

Objective: To determine if this compound is a substrate for FAAH and/or NAAA.

Protocol: FAAH/NAAA Activity Assay [4][14][15]

-

Enzyme Source: Use cell lysates or purified recombinant FAAH or NAAA.

-

Incubation: Incubate the enzyme with this compound at 37°C for a defined period. For NAAA assays, the buffer should be acidic (pH ~5.0).

-

Reaction Termination and Extraction: Stop the reaction and extract the lipids.

-

Quantification: Measure the amount of product (eicosanoic acid) or the remaining substrate (this compound) using LC-MS/MS.

-

Data Analysis: Determine the rate of hydrolysis to assess if this compound is a substrate. Kinetic parameters (Km and Vmax) can be determined by varying the substrate concentration.

Summary of Quantitative Data

At present, there is a paucity of published quantitative data specifically for this compound. The table below provides a template for the types of data that need to be generated to fully characterize its pharmacological profile, with example values for related NAEs provided for context.

| Target | Assay | Parameter | This compound | Anandamide (AEA) | Palmitoylethanolamide (PEA) | Oleoylethanolamide (OEA) |

| CB1 Receptor | Radioligand Binding | Ki (nM) | TBD | ~60-800 | >10,000 | >10,000 |

| GTPγS Binding | EC50 (nM) | TBD | ~50-500 | Inactive | Inactive | |

| CB2 Receptor | Radioligand Binding | Ki (nM) | TBD | ~30-400 | >10,000 | >10,000 |

| GTPγS Binding | EC50 (nM) | TBD | ~10-100 | Inactive | Inactive | |

| PPARα | Reporter Gene Assay | EC50 (µM) | TBD | ~10 | ~3-5 | ~0.1-0.5 |

| TRPV1 | Calcium Imaging | EC50 (µM) | TBD | ~1-5 | Modulator | Modulator |

| FAAH | Enzyme Activity | Km (µM) | TBD | ~10-50 | ~100-200 | ~20-60 |

| NAAA | Enzyme Activity | Km (µM) | TBD | ~100-200 | ~10-30 | ~50-100 |

TBD: To be determined. Values for AEA, PEA, and OEA are approximate and can vary depending on the specific assay conditions.

Conclusion and Future Directions

This compound represents a promising but understudied lipid signaling molecule within the expanding endocannabinoidome. Based on the well-established pharmacology of its structural analogs, it is hypothesized to exert its biological effects through a multi-target mechanism involving cannabinoid receptors, PPARs, and TRP channels. Its metabolic profile, governed by the enzymes responsible for its synthesis and degradation, will be a critical determinant of its in vivo activity.

The experimental protocols detailed in this guide provide a clear roadmap for researchers to systematically investigate the molecular mechanisms of action of this compound. By generating robust quantitative data on its binding affinities, functional activities, and metabolic fate, the scientific community can unlock the therapeutic potential of this intriguing N-acylethanolamine. Future research should focus on in vivo studies to validate the in vitro findings and to explore the therapeutic utility of this compound in relevant disease models, such as those for pain, inflammation, and metabolic disorders.

References

- Ambrosini, A., et al. (2005). Activation and desensitization of TRPV1 channels in sensory neurons by the PPARα agonist palmitoylethanolamide. British Journal of Pharmacology, 146(4), 518-529.

- Petrosino, S., et al. (2016). The anti-inflammatory mediator palmitoylethanolamide enhances the levels of 2-arachidonoyl-glycerol and potentiates its actions at TRPV1 cation channels. British Journal of Pharmacology, 173(7), 1154-1162.

- Kliewer, S. A., et al. (1997). Fatty acids and eicosanoids regulate gene expression through direct interactions with peroxisome proliferator-activated receptors α and γ. Proceedings of the National Academy of Sciences, 94(9), 4318-4323.

- O'Sullivan, S. E. (2016). An update on PPAR activation by cannabinoids. British Journal of Pharmacology, 173(12), 1899-1910.

- Di Marzo, V. (2018). New frontiers in the pharmacology of the endocannabinoid system. Pharmacological Research, 133, 1-13.

- Tsuboi, K., & Ueda, N. (2023). Assay of NAAA Activity. Methods in Molecular Biology, 2576, 261-274.

- Guzman, M., et al. (2004). Oleoylethanolamide, an endogenous PPAR-alpha agonist, lowers body weight and hyperlipidemia in obese rats. Neuropharmacology, 48(8), 1147-1153.

- Maccarrone, M. (2020). Fluorimetric Assay of FAAH Activity. Methods in Molecular Biology, 2077, 1-8.

- Sigma-Aldrich. (n.d.). Fatty Acid Amide Hydrolase (FAAH) Activity Assay Kit (Fluorometric).

- Tsuboi, K., & Ueda, N. (2023). Assay of NAAA Activity. Methods in Molecular Biology, 2576, 261-274.

- Snider, N. T., et al. (2010). Oxidation of the endogenous cannabinoid arachidonoyl ethanolamide by the cytochrome P450 monooxygenases: physiological and pharmacological implications. Pharmacological Reviews, 62(1), 136-154.

- Maccarrone, M. (2020). Assay of CB1 Receptor Binding. Methods in Molecular Biology, 2077, 9-18.

- Ueda, N., et al. (2022). Recent Progress in N-Acylethanolamine Research: Biological Functions and Metabolism Regulated by Two Distinct N-Acyltransferases: cPLA2ε and PLAAT Enzymes. International Journal of Molecular Sciences, 23(19), 11843.

- Lu, H. C., & Mackie, K. (2016). Cannabinoid Receptors and the Endocannabinoid System: Signaling and Function in the Central Nervous System. International Review of Neurobiology, 129, 1-42.

- INDIGO Biosciences. (n.d.). Human Peroxisome Proliferator-Activated Receptor Alpha Reporter Assay System.

- Creative BioMart. (n.d.).

- Piomelli, D., et al. (2006). The nuclear receptor peroxisome proliferator-activated receptor-alpha mediates the anti-inflammatory actions of palmitoylethanolamide. Molecular Pharmacology, 69(4), 1357-1362.

- BenchChem. (2025). Measuring N-acylethanolamine Acid Amidase (NAAA)

- INDIGO Biosciences. (n.d.).

- INDIGO Biosciences. (n.d.). Human Peroxisome Proliferator-Activated Receptor Alpha Reporter Assay System.

- Starowicz, K., & Di Marzo, V. (2023). Assay of TRPV1 Receptor Signaling. Methods in Molecular Biology, 2576, 275-285.

- Abcam. (2025). ab252895 Fatty Acid Amide Hydrolase Activity Assay Kit (Fluorometric).

- Assay Guidance Manual. (2012). [35S]GTPγS Binding in G Protein-Coupled Receptor Assays.

- Celtarys Research. (2025). A universal cannabinoid CB1 and CB2 receptor TR-FRET kinetic ligand-binding assay.

- Nakajima, A., et al. (2018). Construction of a PPARα Reporter Assay System with Drug-Metabolizing Capability. Biological & Pharmaceutical Bulletin, 41(5), 754-760.

- Weng, H. J., et al. (2015). Local Ca2+ signals couple activation of TRPV1 and ANO1 sensory ion channels. Science Signaling, 8(389), ra81.

- BPS Bioscience. (n.d.).

- Li, Y., et al. (2013). Design and Synthesis of Potent N-Acylethanolamine- hydrolyzing Acid Amidase (NAAA)

- Gifford Bioscience. (n.d.). Radioligand Binding Assay.

- Assay Guidance Manual. (2012). GTPγS Binding Assays.

- Creative BioMart. (n.d.).

- Celtarys Research. (2025). A universal cannabinoid CB1 and CB2 receptor TR-FRET kinetic ligand binding assay.

- Petrushenko, V. P., et al. (2023). Resensitization of TRPV1 channels after the P2 receptor activation in sensory neurons of spinal ganglia in rats. Frontiers in Physiology, 14, 1248455.

- Xu, P., et al. (2024). Real-time Calcium Imaging in Cells. JoVE Journal, (202), e67412.

- Celtarys Research. (2025). Cannabinoid Receptor Binding and Assay Tools.

Sources

- 1. GloSensor™ cAMP Assay Protocol [promega.sg]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. sigmaaldrich.cn [sigmaaldrich.cn]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. bio-protocol.org [bio-protocol.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Measuring G-protein-coupled Receptor Signaling via Radio-labeled GTP Binding - PMC [pmc.ncbi.nlm.nih.gov]

- 9. indigobiosciences.com [indigobiosciences.com]

- 10. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. giffordbioscience.com [giffordbioscience.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Assay of TRPV1 Receptor Signaling | Springer Nature Experiments [experiments.springernature.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Fluorimetric Assay of FAAH Activity | Springer Nature Experiments [experiments.springernature.com]

In Silico Target Prediction for Eicosanoyl-EA: A Technical Guide for Drug Discovery Professionals

Abstract

Eicosanoyl-ethanolamide (eicosanoyl-EA) is a saturated N-acylethanolamine (NAE), a class of endogenous lipid mediators with diverse physiological roles. While its unsaturated counterparts, such as anandamide, have been extensively studied, the specific biological targets and mechanisms of action of this compound remain largely uncharacterized. This technical guide provides a comprehensive, in-depth framework for the in silico prediction of this compound targets. Authored for researchers, scientists, and drug development professionals, this document moves beyond a simple listing of methods to offer a strategic workflow grounded in scientific integrity and field-proven insights. We will explore a multi-pronged computational approach, integrating reverse docking, pharmacophore modeling, and machine learning, to generate high-confidence target hypotheses for subsequent experimental validation.

Introduction: The Enigma of this compound